N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a unique hybrid structure combining a (2Z)-configured dihydro-1,3-benzothiazole scaffold and a 2,3-dihydro-1,4-benzodioxine moiety. Key structural elements include:
- Benzothiazole core: Substituted with a sulfamoyl (-SO2NH2) group at position 6 and a prop-2-yn-1-yl group at position 2.
- Benzodioxine moiety: Linked via a carboxamide group at position 6.
- Stereochemistry: The (2Z) configuration indicates a specific spatial arrangement of substituents around the benzothiazole’s exocyclic double bond.
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c1-2-7-22-14-5-4-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-3-6-15-16(10-12)27-9-8-26-15/h1,3-6,10-11H,7-9H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLYSMGVPHLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be achieved through a multi-step process involving various organic reactionsThe reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives ()
Compounds such as (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) share fused heterocyclic systems but differ in:
- Core structure : Thiazolo-pyrimidine vs. benzothiazole-benzodioxine.
- Substituents: Cyano (-CN) and furyl groups vs. sulfamoyl and propynyl.
- IR spectra for 11a/b show NH stretches (~3,400 cm⁻¹) and CN peaks (~2,200 cm⁻¹), whereas the target compound would exhibit SO2 stretches (~1,345–1,155 cm⁻¹) .
Table 1: Key Differences
| Feature | Target Compound | Thiazolo-Pyrimidine Analogs (11a/b) |
|---|---|---|
| Core | Benzothiazole + Benzodioxine | Thiazolo-pyrimidine |
| Key Substituents | -SO2NH2, -C≡CH | -CN, -OCH3, -CH3 |
| Polar Surface Area* | ~118 Ų (estimated) | 386–403 (MW) |
| Potential Activity | Enzyme inhibition | Unclear (cytotoxicity?) |
Benzothiazole-3-Carboxamide Derivatives ()
Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) feature benzothiazole linked to thiazolidinone via carboxamide. Differences include:
- Substituents : Chlorophenyl groups vs. benzodioxine and sulfamoyl.
- Hydrogen bonding: Thiazolidinone’s NH (~3,200 cm⁻¹) vs. sulfamoyl’s NH (~3,400 cm⁻¹).
- Bioactivity: Thiazolidinones are associated with antidiabetic activity (PPAR-γ agonism), while the target compound’s sulfamoyl may target bacterial enzymes .
Benzodioxine-Based Thiadiazole Analogs ()
Compounds such as 5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazol-2-amine (III) focus on benzodioxine fused with thiadiazole. Contrasts include:
- Heterocycle fusion : Thiadiazole vs. benzothiazole.
- Functional groups : Amine (-NH2) vs. sulfamoyl (-SO2NH2).
- Synthesis: Thiosemicarbazone intermediates () vs.
Benzodithiazine Derivatives ()
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) shares sulfonamide-like features but differs in:
- Core : Benzodithiazine vs. benzothiazole-benzodioxine.
- Substituents : Hydrazine (-NH-NH2) vs. carboxamide.
- IR/NMR : SO2 stretches (~1,345 cm⁻¹) align with the target compound, but hydrazine peaks (3,235 cm⁻¹) are distinct .
Biological Activity
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural components, including a sulfonamide moiety, benzothiazole structure, and benzodioxine core, suggest significant potential for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that enhance its biological activity:
- Sulfonamide Group : Known for antibacterial properties by inhibiting bacterial folic acid synthesis.
- Benzothiazole Structure : Associated with anti-inflammatory and anticancer effects.
- Benzodioxine Core : Contributes to the compound's stability and potential interactions with biological targets.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 373.48 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
-
Enzyme Inhibition :
- α-glucosidase Inhibition : Compounds with similar structures have shown significant inhibitory actions against α-glucosidase, which is crucial for carbohydrate metabolism.
- Acetylcholinesterase Inhibition : The compound may also inhibit acetylcholinesterase, potentially benefiting conditions like Alzheimer's disease.
-
Antibacterial Activity :
- The sulfonamide group contributes to the antibacterial properties by disrupting folate synthesis in bacteria.
Therapeutic Potential
The compound has been evaluated for several therapeutic applications:
| Activity | Target | Effectiveness |
|---|---|---|
| Antibacterial | Various Gram-positive bacteria | Effective in inhibiting growth |
| Anticancer | Cancer cell lines (e.g., MDA-MB-231) | Moderate antiproliferative effects |
| Anti-inflammatory | Cytokine production | Reduces proinflammatory cytokines |
Case Studies
-
Anticancer Studies :
In vitro studies have demonstrated that derivatives of benzothiazole exhibit varying degrees of antiproliferative activity against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some compounds showed IC50 values below 50 μM, indicating potential effectiveness in cancer therapy . -
Enzyme Inhibition Studies :
Research has indicated that certain derivatives can inhibit glycogen synthase kinase 3 (GSK-3) activity significantly at concentrations around 10 μM. This inhibition is relevant for diseases like diabetes and cancer where GSK-3 plays a critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
